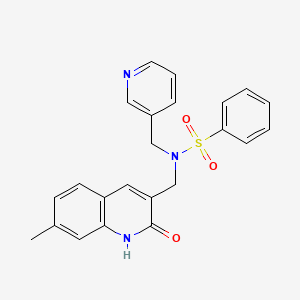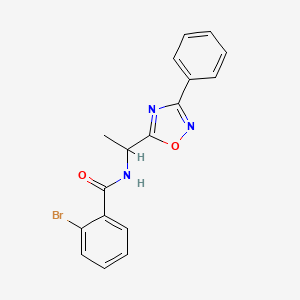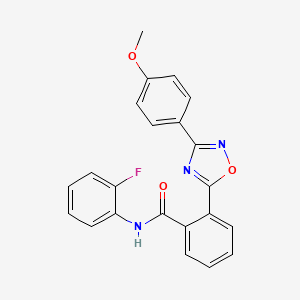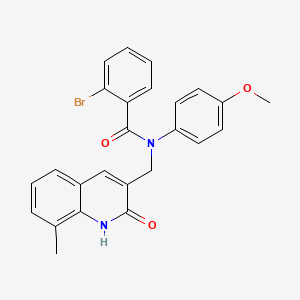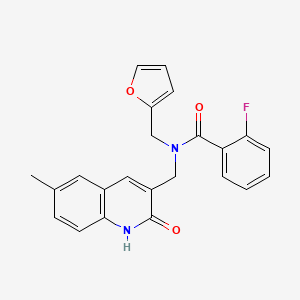
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)cyclohexanecarboxamide, also known as PTIQ, is a synthetic compound that has been extensively studied for its potential applications in various scientific research fields. PTIQ has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)cyclohexanecarboxamide is attributed to its ability to interact with specific enzymes and receptors in the body. As mentioned earlier, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)cyclohexanecarboxamide has been found to inhibit the activity of MAO-B and topoisomerase II, which are involved in the breakdown of dopamine in the brain and DNA replication and repair, respectively. Additionally, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)cyclohexanecarboxamide has been found to bind to the GABA-A receptor, which is involved in the regulation of neurotransmitter activity in the brain.
Biochemical and Physiological Effects:
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)cyclohexanecarboxamide has been found to exhibit a range of biochemical and physiological effects, including increased dopamine levels in the brain, induction of apoptosis in cancer cells, and modulation of neurotransmitter activity in the brain. Additionally, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)cyclohexanecarboxamide has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
実験室実験の利点と制限
One of the advantages of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)cyclohexanecarboxamide in lab experiments is its ability to selectively target specific enzymes and receptors in the body, making it a useful tool for studying the mechanisms of various biological processes. Additionally, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)cyclohexanecarboxamide has been found to exhibit low toxicity and high solubility, making it a safe and effective compound for use in lab experiments.
One of the limitations of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)cyclohexanecarboxamide in lab experiments is its relatively high cost and limited availability. Additionally, the exact mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)cyclohexanecarboxamide is still not fully understood, which may limit its potential applications in certain research fields.
将来の方向性
There are several potential future directions for the research and development of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)cyclohexanecarboxamide. One direction is the further investigation of its potential applications in the treatment of neurological disorders such as Parkinson's disease. Another direction is the development of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)cyclohexanecarboxamide-based drugs for the treatment of cancer and other diseases that involve abnormal cell growth and proliferation. Additionally, the development of new synthesis methods for N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)cyclohexanecarboxamide may help to increase its availability and reduce its cost, making it more accessible for use in scientific research.
合成法
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)cyclohexanecarboxamide involves the reaction of 2-hydroxy-6-methylquinoline with p-tolylcyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)cyclohexanecarboxamide.
科学的研究の応用
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)cyclohexanecarboxamide has been studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)cyclohexanecarboxamide has been found to act as a potent inhibitor of the enzyme monoamine oxidase B (MAO-B), which is involved in the breakdown of dopamine in the brain. This inhibition of MAO-B has been shown to increase dopamine levels in the brain, leading to potential therapeutic applications for Parkinson's disease and other neurological disorders.
In cancer research, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)cyclohexanecarboxamide has been found to exhibit anti-cancer properties by inducing apoptosis (programmed cell death) in cancer cells. This mechanism of action has been attributed to its ability to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
特性
IUPAC Name |
N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2/c1-17-8-11-22(12-9-17)27(25(29)19-6-4-3-5-7-19)16-21-15-20-14-18(2)10-13-23(20)26-24(21)28/h8-15,19H,3-7,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNAWBHGPNKFNNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C(=O)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-(4-methylphenyl)cyclohexanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


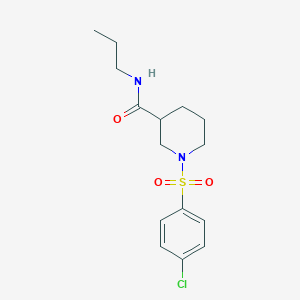

![ethyl 4-({[(4-chlorophenyl)methyl]carbamoyl}formamido)benzoate](/img/structure/B7717875.png)
